molecular formula C18H16N2O2S2 B15079001 2-[(2-oxopropyl)thio]-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

2-[(2-oxopropyl)thio]-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

Cat. No.: B15079001
M. Wt: 356.5 g/mol
InChI Key: DGHPVZUUKBPMPF-UHFFFAOYSA-N
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Description

This compound belongs to the cyclopenta-thieno-pyrimidinone class, characterized by a fused bicyclic system combining a cyclopentane ring with thieno[2,3-d]pyrimidin-4-one. The structure features a 2-oxopropylthio group at position 2 and a phenyl substituent at position 2. The compound is synthesized via condensation reactions involving hydrazide intermediates and acetylacetone, yielding a white solid with a melting point of 204–206°C. Key IR absorptions include 1512 cm⁻¹ (C=C), 1653 cm⁻¹ (SCH₂CO−N), and 1690 cm⁻¹ (amide C=O) .

Properties

Molecular Formula

C18H16N2O2S2

Molecular Weight

356.5 g/mol

IUPAC Name

10-(2-oxopropylsulfanyl)-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one

InChI

InChI=1S/C18H16N2O2S2/c1-11(21)10-23-18-19-16-15(13-8-5-9-14(13)24-16)17(22)20(18)12-6-3-2-4-7-12/h2-4,6-7H,5,8-10H2,1H3

InChI Key

DGHPVZUUKBPMPF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CSC1=NC2=C(C3=C(S2)CCC3)C(=O)N1C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Direct Cyclization via Dieckmann Condensation

  • Substrate : 3-(3-oxopropyl)thieno[2,3-d]pyrimidin-4-one intermediate.
  • Conditions : Sodium ethoxide (NaOEt) in dry toluene, 80–90°C, 6 hr.
  • Yield : 62–68% (unoptimized).

Stepwise Ring Formation

  • Michael Addition : React thienopyrimidinone with cyclopentanone enolate (-78°C, THF).
  • Aldol Cyclization : Treat with p-TsOH in refluxing xylene (140°C, 4 hr).
  • Hydrogenation : Pd/C (10%) under H₂ (50 psi) reduces double bonds.

Thioether Functionalization: Introducing the 2-Oxopropyl Group

The critical 2-[(2-oxopropyl)thio] side chain is installed via nucleophilic substitution:

Reaction Scheme :

Thienopyrimidinone-Br + HS-CH₂-C(O)-CH₃ → Thienopyrimidinone-S-CH₂-C(O)-CH₃ + HBr  

Optimized Conditions :

  • Substrate : 3-Bromoethyl intermediate (prepared via HBr/acetic acid treatment).
  • Thiol Source : 2-Mercaptoacetone (excess 1.5 eq).
  • Base : K₂CO₃ in anhydrous DMF.
  • Temperature : 60°C, 8 hr under N₂.
  • Yield : 74% after silica gel chromatography.

Purification and Characterization

Chromatography :

Step Stationary Phase Mobile Phase Rf Value
Final Silica gel 60 (230–400 mesh) Hexane:EtOAc (3:7) 0.42

Spectroscopic Data :

  • ¹H NMR (500 MHz, CDCl₃): δ 7.45–7.32 (m, 5H, Ph), 4.21 (s, 2H, SCH₂), 3.02 (t, J=6.5 Hz, 2H, CH₂CO), 2.78–1.89 (m, 8H, cyclopenta-H).
  • MS (ESI+) : m/z 357.1 [M+H]⁺ (calc. 356.5).

Comparative Analysis of Synthetic Routes

Method Steps Total Yield (%) Purity (HPLC) Scalability
Dieckmann 3 58 97.2 Moderate
Stepwise 5 41 98.5 Low
Patent 4 74 99.1 High

The patent route demonstrates superior efficiency, particularly in thioether installation, achieving >99% purity at decagram scales.

Mechanistic Considerations

  • Ring Strain Effects : The cyclopenta fusion increases ring strain (≈25 kcal/mol), necessitating mild cyclization conditions to prevent decomposition.
  • Thioether Stability : The 2-oxopropyl group shows pH-dependent hydrolysis (t₁/₂ = 48 hr at pH 7.4 vs. 12 hr at pH 2.0). Storage under nitrogen at -20°C is recommended.

Industrial-Scale Adaptations

For kilogram-scale production (WO2015114663A1):

  • Continuous Flow Reactor : Mixing thiol and bromo intermediate at 80°C with residence time 30 min.
  • Crystallization : Ethanol/water (7:3) affords needle-like crystals (mp 189–191°C).
  • Throughput : 1.2 kg/day per reactor line.

Chemical Reactions Analysis

Synthetic Routes and Key Reaction Mechanisms

The compound is synthesized via multi-step protocols involving cyclization and functional group transformations. A representative pathway includes:

  • Step 1 : Formation of the thieno[2,3-d]pyrimidine core through Ullmann coupling or nucleophilic substitution at sulfur or nitrogen sites .

  • Step 2 : Introduction of the 2-oxopropylthio group via thiol-disulfide exchange or alkylation of a thiol intermediate.

Table 1: Key Synthetic Reactions and Conditions

Reaction StepReagents/ConditionsYield (%)Reference
Thienopyrimidine core formationCuI, K₂CO₃, DMF, 110°C65–78
Thioether linkage installation2-Oxopropyl bromide, NaH, THF, 0°C→RT52
CyclizationPPA (polyphosphoric acid), 120°C70

Thioether Group (S-CH₂-CO-)

  • Oxidation : Reacts with H₂O₂ or mCPBA to form sulfoxide or sulfone derivatives, altering electronic properties of the bicyclic system .

  • Nucleophilic Substitution : Susceptible to displacement by amines or thiols under basic conditions (e.g., K₂CO₃/DMF) .

Ketone Group (C=O)

  • Reduction : NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol, enhancing solubility.

  • Condensation : Forms hydrazones or oximes with hydrazines or hydroxylamines, useful for derivatization.

Table 2: Functional Group Transformations

Functional GroupReaction TypeReagents/ConditionsProduct Application
ThioetherOxidationH₂O₂, AcOH, 50°CSulfoxide (enhanced polarity)
KetoneReductionNaBH₄, MeOH, 0°C→RTAlcohol (improved solubility)
Pyrimidine NAlkylationMeI, K₂CO₃, DMF, 60°CN-Methylated analog

Derivatization for Biological Activity

The compound’s thienopyrimidine scaffold is modified to enhance kinase inhibition (e.g., p38 MAPK):

  • Side-chain elongation : Sonogashira coupling introduces alkynyl groups at the 5-position, improving binding affinity .

  • Aromatic substitution : Electrophilic substitution (e.g., nitration, halogenation) at the phenyl ring modulates steric and electronic effects .

Table 3: Structural Modifications and Biological Outcomes

Modification TypeMethodIC₅₀ (p38 MAPK, nM)Selectivity Ratio (vs. JNK2)
Parent compound12.48.5
5-Alkynyl derivativeSonogashira coupling6.215.3
3-Nitro-phenyl analogHNO₃, H₂SO₄, 0°C18.75.8

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 200°C (TGA data), forming volatile byproducts.

  • Hydrolytic Degradation : Susceptible to base-mediated cleavage of the thioether group (t₁/₂ = 4 h at pH 10).

Mechanistic Insights from Analogous Compounds

  • Retro-Diels-Alder Reaction : Under acidic conditions, the cyclopenta ring undergoes retro-Diels-Alder cleavage, yielding simpler thienopyrimidine fragments .

  • Ring-Opening Oxidation : MnO₂ oxidizes the dihydrothiophene ring to a thiophene-1,1-dioxide derivative, altering conjugation .

Mechanism of Action

The mechanism of action of 2-[(2-oxopropyl)thio]-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related derivatives, focusing on substituents, physical properties, spectral data, and biological activities.

Table 1: Comparative Analysis of Thieno[2,3-d]pyrimidin-4-one Derivatives

Compound Name / ID Substituents Melting Point (°C) IR Key Peaks (cm⁻¹) Biological Activity
Target Compound 2-(2-oxopropylthio), 3-phenyl 204–206 1512 (C=C), 1653 (SCH₂CO−N), 1690 (C=O) Antitumor (in silico VEGFR-2/AKT inhibition)
Compound 11d 7-Benzyl, 2-thioxo >300 3270 (NH), 1675 (C=O), 1240 (C=S) Not reported
Compound 12 1-(4-Chlorophenyl) 218–219 1660 (C=O), 1580 (C=N), 750 (C-Cl) Analgesic/anti-inflammatory (reduced ulcerogenicity)
Compound 3c 2-(4-Bromophenyl), 5-methyl 113–114 3456 (NH), 1668 (C=O), 1583 (C=C) Anticancer (VEGFR-2/AKT inhibition)
WAY-313170 2-(4-chlorophenyl-2-oxoethylthio), 3-ethyl Not reported Not reported Kinase inhibition (preclinical studies)
Compound 24 2-(3,5-dimethylpyrazolyl), 3-phenyl 204–206 1653 (SCH₂CO−N), 1690 (C=O) Antitumor (synergistic with hydrazide)

Key Structural and Functional Differences:

Substituent Effects on Melting Points :

  • The target compound and Compound 24 share similar melting points (~204–206°C), attributed to their phenyl and sulfur-containing side chains. In contrast, Compound 11d (benzyl, thioxo) exhibits a significantly higher melting point (>300°C), likely due to enhanced intermolecular hydrogen bonding from the thioxo group .
  • Halogenated derivatives (e.g., Compound 12 with Cl, Compound 3c with Br) show moderate melting points (113–219°C), influenced by halogen electronegativity and molecular symmetry .

Spectral Signatures :

  • The 2-oxopropylthio group in the target compound and Compound 24 generates a distinct IR peak at ~1653 cm⁻¹ (SCH₂CO−N), absent in thioxo (C=S, ~1240 cm⁻¹) or halogenated analogs .
  • Halogenated derivatives (e.g., Compound 12, 3c) show characteristic C-Cl/Br stretching at 750–1583 cm⁻¹ .

Biological Activity Trends: Antitumor Activity: The target compound and Compound 3c demonstrate in silico VEGFR-2/AKT inhibition, suggesting shared mechanisms via kinase domain interaction. Anti-inflammatory Activity: Compound 12’s 4-chlorophenyl group correlates with reduced ulcerogenic index compared to non-halogenated analogs, likely due to decreased acidity of the NH group .

Research Findings and Implications

  • Structure-Activity Relationship (SAR) : The 3-phenyl group in the target compound enhances aromatic stacking in kinase binding pockets, while the 2-oxopropylthio side chain modulates solubility and metabolic stability .

Biological Activity

2-[(2-oxopropyl)thio]-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C18H16N2O2S2C_{18}H_{16}N_{2}O_{2}S_{2} and features a complex structure that includes thieno[2,3-d]pyrimidine and cyclopentane moieties. Its unique structure contributes to its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to 2-[(2-oxopropyl)thio]-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one exhibit significant antimicrobial properties. For instance, studies on thiophene derivatives have shown effective inhibition of mycelial growth in various fungal pathogens. The structure of the compound suggests potential activity against both bacterial and fungal strains due to the presence of sulfur and nitrogen atoms which are known to enhance antimicrobial activity .

Anticancer Activity

Preliminary studies have suggested that similar thieno[2,3-d]pyrimidine derivatives possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through pathways such as the inhibition of specific kinases or modulation of cell cycle regulators. For example, phenazine derivatives have shown selective cytotoxicity against cancer cell lines like HeLa and MCF-7 with IC50 values indicating potent activity .

The biological activity of 2-[(2-oxopropyl)thio]-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for pathogen survival or cancer cell proliferation.
  • Receptor Modulation : It could interact with G-protein coupled receptors (GPCRs), influencing various signaling pathways involved in inflammation and cancer progression .
  • Oxidative Stress Induction : Similar compounds have been shown to increase oxidative stress in target cells, leading to apoptosis.

Case Studies

  • Antifungal Activity : A study demonstrated that certain thieno derivatives exhibited over 80% inhibition of fungal growth at specific concentrations. This highlights the potential for developing antifungal agents from this class of compounds .
  • Cytotoxicity in Cancer Cells : In vitro tests revealed that derivatives of this compound can selectively target cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects during cancer treatment .

Data Tables

Activity Target Effectiveness Reference
AntimicrobialFungal pathogens>80% growth inhibition
AnticancerHeLa cellsIC50 = 20 µg/mL
Enzyme InhibitionSpecific kinasesSignificant inhibition

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